molecular formula C16H23BrN2O4S B1377922 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine CAS No. 1312440-85-9

4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine

Cat. No. B1377922
M. Wt: 419.3 g/mol
InChI Key: OLDWIKWKFZFCOF-UHFFFAOYSA-N
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Description

4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine is a chemical compound with the molecular formula C16H23BrN2O4S . It has a molecular weight of 419.34 . The compound is also known by its IUPAC name tert-butyl 4-[(4-bromophenyl)sulfonyl]-1,4-diazepane-1-carboxylate .


Molecular Structure Analysis

The molecular structure of 4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine consists of a homopiperazine ring, which is a seven-membered ring with two nitrogen atoms. This ring is substituted at one position by a tert-butyl carboxylate group (Boc) and at another position by a (3-bromobenzene)sulfonyl group .

Scientific Research Applications

Catalysis and Synthesis

  • Catalytic Applications in N-Boc Protection of Amines : A study demonstrated the use of a novel Brönsted acidic ionic catalyst for the N-Boc protection of amines. This method offers advantages like chemoselectivity, short reaction times, and high yields without solvent interference (Ghauri Koodehi, Shirini, & Goli-Jolodar, 2017).

  • Synthesis of Novel Scaffolds for Combinatorial Chemistry : Research on orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines revealed their potential as new scaffolds in combinatorial chemistry. These compounds, derived from a piperidine building block, have applications in drug discovery and molecular design (Schramm, Saak, Hoenke, & Christoffers, 2010).

Chemical Synthesis in Drug Development

  • Synthesis of Histamine H(3) Receptor Antagonist : A synthesis of a hydroxyproline-based H(3) receptor antagonist was achieved through a process that included the employment of N-Boc-homopiperazine. This showcases the utility of homopiperazine derivatives in the synthesis of complex pharmaceuticals (Pippel et al., 2010).

Biological and Medicinal Chemistry

  • Development of Anticancer Agents : A study on a bromophenol derivative containing a piperazine structure showed promising anticancer activities against lung cancer cell lines. This underscores the significance of piperazine derivatives in the development of new anticancer drugs (Guo et al., 2018).

  • Antibacterial and Anti-Enzymatic Activities : Sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline were synthesized and evaluated for their antibacterial and anti-enzymatic activities, demonstrating the potential therapeutic applications of these compounds in treating bacterial infections (Rehman et al., 2019).

Material Science and Chemistry

  • Synthesis of Water-Soluble BODIPY Derivatives : Research on the sulfonation of BODIPY dyes to produce water-soluble derivatives showcased the relevance of sulfonated compounds in developing fluorescent probes for various applications, including bioimaging and diagnostics (Li, Han, Nguyen, & Burgess, 2008).

properties

IUPAC Name

tert-butyl 4-(3-bromophenyl)sulfonyl-1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)18-8-5-9-19(11-10-18)24(21,22)14-7-4-6-13(17)12-14/h4,6-7,12H,5,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDWIKWKFZFCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Boc-1-[(3-bromobenzene)sulfonyl]homopiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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